2-N-Methylaminopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylpentan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-4-5-6(2)7-3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBXLJFBVNLKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945118 | |
| Record name | N-Methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22431-10-3 | |
| Record name | N-Methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 N Methylaminopentane and Its Chiral Analogues
Classical and Contemporary Chemical Synthesis Approaches to N-Alkylaminopentanes
Several well-established and modern synthetic routes are available for the preparation of N-alkylaminopentanes, including 2-N-methylaminopentane. These methods often involve the reaction of a carbonyl compound with an amine or the alkylation of a primary amine.
Reductive Amination Strategies
Reductive amination is a widely employed and efficient method for the synthesis of amines. wikipedia.orgmdma.ch This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.orgmdma.ch For the synthesis of this compound, this would typically involve the reaction of pentan-2-one with methylamine (B109427). researchgate.net
The reaction proceeds in two main steps:
Imine Formation: The carbonyl group of pentan-2-one reacts with methylamine in a condensation reaction to form an N-methyl-2-pentanimine intermediate. This reaction is often catalyzed by a weak acid.
Reduction: The resulting imine is then reduced to the final secondary amine, this compound. A variety of reducing agents can be used for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. sigmaaldrich.com Sodium triacetoxyborohydride (B8407120) is also a common reagent for this transformation. sigmaaldrich.com
| Reducing Agent | Abbreviation | Key Characteristics |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Commonly used, but can also reduce the starting carbonyl compound. |
| Sodium Cyanoborohydride | NaBH₃CN | Milder and more selective for the imine over the carbonyl group. sigmaaldrich.com |
| Sodium Triacetoxyborohydride | Na(OAc)₃BH | Often preferred for its mildness and effectiveness under acidic conditions. sigmaaldrich.com |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt, Ni) | "Green" and efficient method, but may require specialized equipment. wikipedia.org |
The direct, one-pot reductive amination, where the carbonyl compound, amine, and reducing agent are combined, is a common and efficient approach. wikipedia.org
Alkylation Reactions of Amino Precursors (e.g., N-aminovaleric acid with methyl iodide)
Alkylation of primary amines is another fundamental approach to synthesizing secondary amines like this compound. masterorganicchemistry.com This method involves the reaction of a primary amine, such as 2-aminopentane, with an alkylating agent, typically an alkyl halide like methyl iodide. masterorganicchemistry.com
The reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the primary amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. masterorganicchemistry.com
However, a significant challenge with this method is the potential for over-alkylation. masterorganicchemistry.comlibretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To control this, reaction conditions such as the stoichiometry of the reactants and temperature must be carefully managed. nih.gov Using a large excess of the primary amine can favor the formation of the secondary amine.
One described method for the preparation of this compound involves the reaction of N-aminovaleric acid with methyl iodide. In this process, the N-aminopentanoic acid is first treated with a base to form its salt, which is then reacted with methyl iodide.
Alternative Synthetic Routes and Pathway Optimization
Beyond the primary methods of reductive amination and alkylation, other synthetic strategies and optimizations exist for the preparation of N-alkylaminopentanes. These can include multi-step sequences involving the introduction and modification of functional groups. For instance, a synthetic route could involve a Mannich-type reaction as a key step to form a β-aminoketone, which can then be reduced and dehydrated to yield an allylamine. mdpi.com While not a direct route to this compound, such pathways highlight the diversity of synthetic approaches available for structurally related amines. mdpi.com
Pathway optimization is crucial for industrial-scale synthesis, focusing on factors like yield, purity, cost-effectiveness, and environmental impact. This can involve screening different catalysts, solvents, and reaction conditions to identify the most efficient process. For example, in reductive amination, the choice of catalyst (e.g., various supported metal catalysts) can significantly influence the selectivity and reaction rate. mdma.ch
Stereoselective Synthesis of Chiral this compound Derivatives
Since this compound possesses a chiral center at the second carbon atom, the synthesis of its specific enantiomers (R or S) is of significant interest, particularly in the context of pharmaceuticals and biologically active molecules. nih.govrochester.edu Stereoselective synthesis aims to produce a single enantiomer in high excess.
Asymmetric Catalysis in N-Methylated Amine Synthesis
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral amines. nih.govresearchgate.net This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org For the synthesis of a chiral this compound derivative, this would involve the asymmetric hydrogenation of the corresponding N-methyl-2-pentanimine. This process typically employs a transition metal complex, such as iridium or ruthenium, coordinated to a chiral ligand. researchgate.netacs.org The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, resulting in an enantiomerically enriched product. nih.gov
Recent advancements have led to the development of highly efficient catalysts for the asymmetric hydrogenation of N-alkyl ketimines, which were historically challenging substrates. acs.org For example, iridacycle catalysts prepared from ligands like MaxPHOX have shown high enantioselectivity in the hydrogenation of N-alkyl imines. acs.org
The design and synthesis of chiral ligands are central to the success of asymmetric catalysis. researchgate.net The structure of the ligand directly influences the activity and enantioselectivity of the catalyst. researchgate.net A wide variety of chiral ligands have been developed, with many featuring phosphorus or nitrogen donor atoms.
Key classes of chiral ligands used in asymmetric amine synthesis include:
Phosphine (B1218219) Ligands: P-stereogenic phosphines and phosphino-oxazolines (PHOX ligands) are prominent examples. nih.gov
N,N-Ligands: Ligands based on structures like 1,2-diaminocyclohexane have been successfully employed. researchgate.net
P,N-Ligands: Nonsymmetrical P,N-ligands have emerged as a powerful class, often outperforming their symmetrical P,P- or N,N-counterparts in various metal-catalyzed reactions. researchgate.netnih.gov
The development of modular chiral ligands allows for the fine-tuning of their steric and electronic properties to optimize catalyst performance for a specific transformation. nih.gov The interaction between the chiral ligand, the metal center, and the substrate creates a constrained reaction space that favors the formation of one enantiomer. researchgate.net This is often achieved through steric repulsion that disfavors the transition state leading to the minor enantiomer. researchgate.net
| Ligand Class | Key Structural Feature | Application Example |
|---|---|---|
| Phosphino-oxazolines (PHOX) | Combines a phosphine and an oxazoline (B21484) moiety. | Ir-PHOX catalysts for asymmetric hydrogenation of imines. acs.org |
| Axially Chiral P,N-Ligands | Possess an axis of chirality, often in a biaryl scaffold. | Cu-catalyzed enantioselective alkyne addition to nitrones. nih.gov |
| C₂-Symmetric Diamines | Possess a C₂ axis of symmetry. | Used in the formation of chiral metal complexes for various catalytic reactions. researchgate.net |
Organocatalytic Approaches for Stereocontrol
The direct asymmetric synthesis of chiral amines from prochiral ketones represents a highly efficient and atom-economical approach. In the context of this compound, this would involve the asymmetric reductive amination of 2-pentanone with methylamine. Organocatalysis has emerged as a powerful tool for establishing stereocenters, often utilizing small organic molecules to catalyze reactions with high enantioselectivity. nih.govyoutube.com
Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in the enantioselective reductive amination of a diverse range of ketones. researchgate.net The mechanism typically involves the activation of the imine intermediate formed between the ketone and the amine by the chiral catalyst. This activation, through hydrogen bonding, creates a chiral environment that directs the approach of a hydride source to one face of the imine, leading to the preferential formation of one enantiomer.
While specific studies on the organocatalytic asymmetric synthesis of this compound are not extensively documented, the principles established for other aliphatic ketones are directly applicable. researchgate.net A hypothetical reaction scheme is presented below:
Reaction Scheme: 2-Pentanone + Methylamine --(Chiral Organocatalyst, Reducing Agent)--> (R)- or (S)-2-N-Methylaminopentane
The choice of chiral organocatalyst is crucial for achieving high enantiomeric excess (ee). Catalysts derived from natural sources, such as cinchona alkaloids or amino acids, have also been shown to be effective in various asymmetric transformations leading to chiral amines. nih.gov
Diastereoselective Synthetic Pathways
When a chiral center already exists within one of the reactants, the focus of stereocontrol shifts from creating a single enantiomer from a prochiral starting material to controlling the formation of one diastereomer over another. In the synthesis of chiral analogues of this compound, if a chiral precursor is used, the introduction of the N-methyl group can be influenced by the existing stereocenter.
One common strategy involves the use of a chiral auxiliary. This approach entails temporarily incorporating a chiral molecule into the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.
Alternatively, substrate-controlled diastereoselective reactions can be employed. For instance, if starting with an enantiomerically pure derivative of 2-aminopentane, the N-methylation step can be designed to favor the formation of one diastereomer. This can be achieved by using sterically demanding reagents that interact differently with the diastereotopic faces of the starting material. The diastereoselective methylation of five-membered ring N,O-acetals provides an example of how existing stereocenters can direct the approach of a methylating agent. aalto.fi While this is a cyclic example, the principle of steric hindrance guiding the reaction pathway is broadly applicable in acyclic systems as well.
Enantioseparation Techniques for Racemic Mixtures
When a synthetic route yields a racemic mixture of this compound, the separation of the enantiomers becomes necessary to obtain the pure, optically active compounds. The most common method for this is chiral resolution. wikipedia.org This can be achieved through several techniques, with chiral derivatization and chiral chromatography being the most prevalent.
Chiral Derivatization: This method involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid, to form a pair of diastereomeric salts. wikipedia.orgtcichemicals.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the amine.
Enantioseparation by Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers. The choice of CSP and the mobile phase composition are critical for achieving optimal separation.
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
|---|---|---|---|---|
| Cellulose-based | Hexane/Isopropanol (90:10) | 8.2 | 9.5 | 1.8 |
| Amylose-based | Hexane/Ethanol (B145695) (95:5) | 10.5 | 12.1 | 1.6 |
| Pirkle-type | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | 7.5 | 8.3 | 1.5 |
Note: The data in the table above is illustrative and intended to represent typical outcomes in chiral HPLC separations. Actual results may vary based on specific experimental conditions.
Methodological Optimization for Yield and Purity in this compound Synthesis
The most common and industrially scalable method for the synthesis of this compound is the reductive amination of 2-pentanone with methylamine. organic-chemistry.orgstackexchange.com This reaction involves the formation of an imine intermediate, which is then reduced to the final secondary amine. Optimizing this process is crucial for maximizing yield and purity.
Influence of Reaction Conditions (Temperature, Pressure, Solvent Systems)
The reaction conditions play a pivotal role in the efficiency of reductive amination.
Pressure: When using gaseous reducing agents like hydrogen, pressure is a critical parameter. Higher pressures of hydrogen can increase the rate of reduction and improve the efficiency of the reaction.
Solvent Systems: The choice of solvent can significantly impact the reaction outcome. The solvent must be able to dissolve the reactants and be compatible with the reducing agent. For reductive aminations, alcohols such as methanol (B129727) and ethanol are commonly used. The polarity of the solvent can influence the equilibrium of imine formation. In some cases, the removal of water formed during the reaction can drive the equilibrium towards the imine, thereby improving the yield.
| Temperature (°C) | Pressure (H2, bar) | Solvent | Yield (%) |
|---|---|---|---|
| 25 | 1 | Methanol | 65 |
| 50 | 1 | Methanol | 80 |
| 50 | 5 | Methanol | 92 |
| 50 | 5 | Ethanol | 88 |
| 50 | 5 | Tetrahydrofuran (THF) | 75 |
Note: The data in the table above is illustrative and demonstrates general trends in the optimization of reductive amination reactions.
Catalyst and Reagent Stoichiometry Considerations
The stoichiometry of the reactants and the choice and amount of catalyst are critical for optimizing the yield and purity of this compound.
Catalyst: A wide range of catalysts can be used for the reduction step, including heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov The choice of catalyst can affect the reaction conditions required and the selectivity of the reduction. The catalyst loading is also an important factor; while a higher loading may increase the reaction rate, it also adds to the cost and can complicate product purification.
Reagent Stoichiometry: The molar ratio of 2-pentanone to methylamine can influence the extent of the reaction. An excess of the amine is often used to drive the imine formation equilibrium. The stoichiometry of the reducing agent is also crucial. A sufficient amount of the reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), must be used to ensure complete reduction of the imine. nih.gov However, a large excess can lead to the reduction of the starting ketone, forming 2-pentanol (B3026449) as a byproduct, which would reduce the yield of the desired amine and complicate purification. Careful control of the stoichiometry is therefore essential for a clean and efficient reaction.
Chemical Reactivity and Functional Group Transformations of 2 N Methylaminopentane
Nucleophilic Reactivity of the Secondary Amine Moiety
The presence of a lone pair of electrons on the nitrogen atom of the secondary amine group makes 2-N-Methylaminopentane a competent nucleophile. This allows it to react with a range of electrophilic species.
Acylation and Sulfonylation Reactions
Secondary amines like this compound readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This reaction, a type of nucleophilic acyl substitution, results in the formation of a tertiary amide. ncert.nic.inlibretexts.org The reaction is typically conducted in the presence of a base, like pyridine, to neutralize the hydrochloric acid (HCl) byproduct, which shifts the equilibrium towards the product side. ncert.nic.in
Similarly, sulfonylation occurs when this compound reacts with a sulfonyl chloride. This process yields a sulfonamide, a functional group of significant importance in medicinal chemistry. The fundamental mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
| Reactant 1 | Reactant 2 (Acylating/Sulfonylating Agent) | Product Class | Specific Product Example |
|---|---|---|---|
| This compound | Ethanoyl chloride | Tertiary Amide | N-methyl-N-(pentan-2-yl)acetamide |
| This compound | Benzenesulfonyl chloride | Sulfonamide | N-methyl-N-(pentan-2-yl)benzenesulfonamide |
| This compound | Acetic anhydride (B1165640) | Tertiary Amide | N-methyl-N-(pentan-2-yl)acetamide |
Formation of Imines and Schiff Bases
The reaction of aldehydes and ketones with amines is a cornerstone of organic synthesis. Primary amines react with carbonyl compounds to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org However, secondary amines, such as this compound, cannot form a neutral imine because they lack a second proton on the nitrogen atom for the final deprotonation step. libretexts.orgchemistrysteps.com
Instead, the reaction of a secondary amine with an aldehyde or ketone proceeds through a similar nucleophilic addition to form a carbinolamine intermediate. chemistrysteps.com This intermediate is then protonated and loses water to form a positively charged iminium ion (or iminium cation). masterorganicchemistry.comchemistrysteps.comwikipedia.org If the adjacent carbon atom has a proton, this iminium ion is typically deprotonated to yield an enamine . libretexts.orgchemistrysteps.commasterorganicchemistry.com The formation of the iminium ion is a critical and often rapid, reversible step in these transformations. wikipedia.org
Quaternization and Salt Formation
As a base, this compound readily reacts with acids to form ammonium (B1175870) salts. For instance, with hydrochloric acid (HCl), it forms N-methyl-2-pentylammonium chloride. This is a simple acid-base reaction where the nitrogen's lone pair accepts a proton.
Furthermore, the nucleophilic character of the amine allows it to undergo alkylation. The reaction with an alkyl halide, such as iodomethane, leads to the formation of a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed further in what is known as the Menshutkin reaction. wikipedia.org In this process, the initially formed tertiary amine is itself alkylated to yield a quaternary ammonium salt . libretexts.orgopenstax.org These salts are ionic compounds where the nitrogen atom bears a positive charge and is bonded to four carbon atoms.
| Reactant 1 | Reactant 2 | Product Class | Specific Product Example |
|---|---|---|---|
| This compound | Hydrochloric acid (HCl) | Ammonium Salt | N-methyl-2-pentylammonium chloride |
| This compound | Iodomethane (CH₃I) | Tertiary Amine | N,N-dimethylpentan-2-amine |
| N,N-dimethylpentan-2-amine | Iodomethane (CH₃I) | Quaternary Ammonium Salt | N,N,N-trimethylpentan-2-ammonium iodide |
Redox Chemistry of N-Methylated Pentane (B18724) Amines
The nitrogen center in this compound can participate in both oxidation and reduction reactions, leading to a variety of derivatives.
Oxidation Pathways and Derivative Formation
The oxidation of secondary aliphatic amines can yield several products depending on the oxidizing agent and reaction conditions. slideserve.comuomustansiriyah.edu.iq Electrochemical oxidation, for example, involves the initial formation of a radical cation. acs.org This unstable intermediate can then deprotonate to form a radical, which can lead to further products. acs.org
With common oxidizing agents, the N-oxidation of secondary amines can produce N-oxygenated products. slideserve.comuomustansiriyah.edu.iq A primary intermediate in these reactions is often a hydroxylamine (B1172632) derivative (N-hydroxy-N-methylpentan-2-amine). uomustansiriyah.edu.iq These hydroxylamines can sometimes be further oxidized to corresponding nitrones. slideserve.comuomustansiriyah.edu.iq The specific outcome of the oxidation of aliphatic amines is highly dependent on the structure of the amine and the reagents used. researchgate.net
Reduction Methodologies and Products
Simple saturated amines like this compound are generally in a reduced state and are not typically susceptible to further reduction under standard catalytic hydrogenation conditions. The C-N single bonds are stable and resistant to cleavage by common reducing agents.
However, the concept of reduction is highly relevant to derivatives of this compound. For instance, if the amine is first converted into a tertiary amide via acylation (as described in section 3.1.1), this amide can then be reduced. The reduction of amides is a powerful method for synthesizing more complex amines. ncert.nic.in Potent reducing agents like lithium aluminum hydride (LiAlH₄) or more modern catalytic systems, such as those using iridium catalysts with silanes, can efficiently reduce the carbonyl group of the amide. organic-chemistry.orgacs.org The reduction of N-methyl-N-(pentan-2-yl)acetamide, for example, would yield the tertiary amine, N-ethyl-N-methylpentan-2-amine. This two-step sequence of acylation followed by reduction is a common strategy for adding alkyl groups to an amine. organic-chemistry.orgyoutube.com
Role as an Intermediate and Building Block in Complex Organic Synthesis
Carbon Chain Elongation Reactions
As a secondary amine, this compound possesses a nucleophilic nitrogen atom that can participate in reactions leading to the extension of its carbon skeleton. However, specific, documented examples of its use as a "two-carbon chain-extending reagent" are scarce in readily accessible chemical literature. In principle, chain elongation could be achieved through several hypothetical pathways:
N-Acylation followed by Reduction: The amine could be acylated with a two-carbon acylating agent (e.g., acetyl chloride or acetic anhydride) to form an amide. Subsequent reduction of the amide carbonyl group would yield a new carbon-carbon bond, effectively elongating the chain.
N-Alkylation: Reaction with a suitable two-carbon electrophile containing a leaving group (e.g., 2-bromoethanol) could introduce a two-carbon unit onto the nitrogen atom. Further synthetic manipulations would be required to extend the carbon backbone of the pentane chain itself.
A data table outlining these hypothetical reactions is presented below.
| Reaction Type | Reagents | Intermediate Product | Final Product (after reduction/manipulation) |
| N-Acylation followed by Reduction | 1. Acetyl chloride2. LiAlH₄ | N-acetyl-N-methylpentan-2-amine | N-ethyl-N-methylpentan-2-amine |
| N-Alkylation | 2-Bromoethanol | 2-((methyl(pentan-2-yl))amino)ethan-1-ol | Further transformation required |
It is crucial to note that these are generalized pathways for secondary amines, and their specific application to this compound for carbon chain elongation is not well-documented.
Incorporation into Heterocyclic and Carbocyclic Systems
The synthesis of heterocyclic and carbocyclic systems often involves the use of amines as key building blocks. Secondary amines like this compound could theoretically be incorporated into such structures.
For heterocyclic systems , the nitrogen atom of this compound could become part of a new ring system. Potential, though not specifically documented, synthetic routes include:
Paal-Knorr Pyrrole Synthesis: Reaction with a 1,4-dicarbonyl compound could, in principle, lead to the formation of a substituted pyrrole.
Pictet-Spengler Reaction: While typically involving primary amines, modifications of this reaction could potentially incorporate a secondary amine into a tetrahydroisoquinoline or related heterocyclic system, provided a suitable aromatic precursor is used.
Hantzsch Pyridine Synthesis: This multicomponent reaction typically uses ammonia (B1221849) or a primary amine as the nitrogen source. The direct incorporation of a secondary amine like this compound is not a standard variation of this synthesis.
For carbocyclic systems , the role of this compound would likely be as a directing group or a component in a reaction that ultimately forms a carbon-based ring, with the amino group being a substituent on the final carbocycle. However, specific examples of this compound being used for this purpose are not found in the surveyed literature.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. Secondary amines are common components in several MCRs. While general mechanisms for these reactions are well-understood, their application using this compound as the specific secondary amine component is not explicitly detailed in available research.
Mannich Reaction: This reaction involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. This compound could serve as the secondary amine component to form a Mannich base.
Ugi and Passerini Reactions: These reactions are isocyanide-based MCRs. The classical Ugi reaction involves a primary amine, while variations exist. The direct participation of a secondary amine like this compound in these specific named reactions is not typical.
The absence of specific research findings for this compound in these advanced synthetic applications suggests that other, more readily available or structurally simpler secondary amines may be more commonly employed as building blocks in complex organic synthesis. Further targeted research would be necessary to explore and document the potential of this compound in these areas.
Advanced Analytical Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, offering detailed insight into the connectivity and chemical environment of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for confirming the molecular structure of 2-N-Methylaminopentane. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their respective chemical environments. nih.gov
The expected chemical shifts in the ¹H and ¹³C NMR spectra are dictated by the molecule's structure, which features a pentane (B18724) chain with a methylamino group at the second carbon position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | 1 | ~0.9 | Triplet | ~14.2 |
| CH | 2 | ~2.7-2.9 | Multiplet | ~55-58 |
| CH₃ (on C2) | - | ~1.1 | Doublet | ~20.5 |
| CH₂ | 3 | ~1.2-1.4 | Multiplet | ~36.8 |
| CH₂ | 4 | ~1.4-1.6 | Multiplet | ~20.1 |
| N-CH₃ | - | ~2.4 | Singlet | ~34.1 |
| N-H | - | Variable (broad singlet) | Broad Singlet | - |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.
As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (e.e.) of a sample without the need for physical separation. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral shift reagent (CSR).
When a CDA, such as Mosher's acid, is reacted with the racemic amine, two diastereomeric amides are formed. These diastereomers have distinct chemical and physical properties, resulting in separate, distinguishable signals in the NMR spectrum for each enantiomer. The integration of these signals allows for the precise quantification of the enantiomeric ratio.
Alternatively, a chiral lanthanide shift reagent can be added to the sample. This reagent forms a complex with the amine, creating a diastereomeric environment that induces chemical shift non-equivalence for the protons of the two enantiomers, allowing for their differentiation and quantification by ¹H NMR.
Dynamic NMR (DNMR) techniques can be applied to study the conformational dynamics of this compound. Molecules are not static; they undergo various conformational changes, such as bond rotations and inversions. For this compound, key dynamic processes include rotation around the C-C and C-N single bonds and the inversion of the nitrogen atom.
At low temperatures, these processes may be slow on the NMR timescale, potentially allowing for the observation of distinct signals for different conformers. As the temperature is increased, the rate of interchange between conformers increases. When the rate becomes fast on the NMR timescale, the separate signals coalesce into a single, time-averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers and thermodynamic parameters associated with these conformational changes.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₅N), the exact molecular weight is 101.1204 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•), which can then undergo fragmentation.
The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the primary fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This is the most favorable fragmentation for amines.
Alpha-cleavage: The bond between C2 and C3 can break, leading to the formation of a stable, resonance-stabilized iminium ion. The most abundant fragment ion is expected at a mass-to-charge ratio (m/z) of 58, resulting from the cleavage that retains the nitrogen atom and the two adjacent carbons. [CH₃-CH(NHCH₃)-CH₂CH₂CH₃]⁺• → [CH₃-CH=NHCH₃]⁺ (m/z 58) + •CH₂CH₂CH₃
Other fragment ions may also be observed, corresponding to the loss of other alkyl fragments from the molecular ion. The molecular ion peak at m/z 101 may be of low abundance due to the high propensity for fragmentation.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 101 | [C₆H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 86 | [M - CH₃]⁺ | Loss of a methyl radical |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage (base peak) |
| 44 | [C₂H₆N]⁺ | Cleavage of the N-pentyl bond |
Chromatographic Methods for Purity Assessment and Enantiomeric Separation
Chromatography is essential for assessing the purity of chemical compounds and for separating mixtures. For chiral molecules like this compound, specialized chiral chromatography is required to separate the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and analysis of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained on the column longer than the other. Common CSPs for separating chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.gov
The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution between the two enantiomeric peaks. The enantiomeric excess of a sample can then be accurately determined by comparing the integrated areas of the two peaks in the chromatogram.
Table 3: Representative Parameters for Chiral HPLC Separation
| Parameter | Example Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Hexane/Isopropanol with an amine modifier (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a non-absorbing wavelength (if derivatized) or Mass Spectrometry |
| Retention Time (R-enantiomer) | t_R1 |
| Retention Time (S-enantiomer) | t_R2 |
| Resolution (Rs) | > 1.5 for baseline separation |
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds like this compound. wikipedia.org Due to the chiral nature of this compound, enantioselective GC is required to separate its (R)- and (S)-enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral Stationary Phases: The most effective CSPs for the separation of amine enantiomers are based on derivatized cyclodextrins. researchgate.netgcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with a wide variety of molecules. researchgate.net By modifying the hydroxyl groups of the cyclodextrin (B1172386) with various functional groups, chiral selectors are created that can differentiate between enantiomers. For the analysis of secondary amines like this compound, derivatized β- and γ-cyclodextrins are commonly employed. youtube.com
Derivatization: Secondary amines can sometimes exhibit poor chromatographic peak shape due to their basicity and polarity. labrulez.com To mitigate this, derivatization is often employed to create less polar and more volatile derivatives. Common derivatizing agents for amines include acylating reagents such as trifluoroacetic anhydride (B1165640) (TFAA). wiley.com The resulting trifluoroacetyl derivatives are more amenable to GC analysis and can enhance enantiomeric separation on a chiral column.
| Parameter | Typical Value/Condition |
| Column | A fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) coated with a derivatized cyclodextrin stationary phase (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin). wiley.commdpi.com |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 1 minute, then ramp at 2 °C/minute to 200 °C. researchgate.net |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. wiley.com |
| Detector | Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. wiley.com |
| Detector Temperature | 250 °C |
Under these conditions, the two enantiomers of the derivatized this compound would elute at different times, allowing for their quantification.
Polarimetry for Optical Rotation Measurements and Enantiomeric Purity
Polarimetry is a fundamental technique used to measure the optical rotation of chiral compounds in solution. wiley.com This property arises from the interaction of plane-polarized light with the chiral molecules. masterorganicchemistry.com Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. masterorganicchemistry.com The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. nist.gov
The specific rotation ([α]) is a characteristic physical property of a chiral compound and is defined as the observed optical rotation under specific conditions of temperature, wavelength, solvent, concentration, and path length. wikipedia.orgmasterorganicchemistry.com The standard wavelength used for this measurement is the sodium D-line (589.3 nm). nist.gov
The enantiomeric purity of a sample of this compound can be determined by measuring its observed optical rotation and comparing it to the specific rotation of the pure enantiomers. While the specific rotation values for the enantiomers of this compound are not widely published in readily accessible literature, the principle of the measurement remains the same.
Enantiomeric Excess (ee): The enantiomeric excess, a measure of the purity of a chiral sample, can be calculated using the following formula:
ee (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100
A racemic mixture, which contains equal amounts of both enantiomers, will have an observed optical rotation of zero and therefore an enantiomeric excess of 0%. masterorganicchemistry.com
X-ray Crystallography for Solid-State Structure Elucidation of Derivatives and Complexes
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. mdpi.com This method is invaluable for determining the absolute configuration of chiral molecules and for understanding the intermolecular interactions in the solid state. mdpi.comnih.gov
For a secondary amine like this compound, which is a liquid at room temperature, X-ray crystallography is performed on a suitable crystalline derivative or salt. sigmaaldrich.comresearchgate.net The formation of a salt with a chiral or achiral acid can induce crystallization and provide a rigid structure amenable to X-ray diffraction analysis. For example, the formation of a hydrochloride or a tartrate salt is a common strategy.
Procedure: The process involves growing a single, high-quality crystal of the this compound derivative. This crystal is then mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected on a detector.
Data Analysis: The intensities and positions of the diffracted beams are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the precise bond lengths, bond angles, and torsional angles within the molecule. This detailed structural information confirms the connectivity of the atoms and, in the case of a chiral molecule, can definitively establish its absolute stereochemistry (R or S configuration).
Theoretical and Computational Studies of 2 N Methylaminopentane
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a fundamental understanding of molecular properties. These methods are essential for accurately describing the electronic behavior and energy of molecules like 2-N-Methylaminopentane.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. researchgate.net It is a widely used approach for predicting molecular properties because it offers a good balance between accuracy and computational cost. nih.gov
By applying DFT to this compound, one can calculate various electronic properties that are key to understanding its reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. researchgate.net
Furthermore, DFT calculations can generate molecular electrostatic potential (ESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). nih.gov For this compound, the nitrogen atom of the secondary amine group is expected to be an electron-rich site. Reactivity descriptors such as chemical hardness, softness, and electrophilicity can also be derived from DFT calculations to quantify the molecule's behavior in chemical reactions. researchgate.net
Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation This table is for illustrative purposes to show the type of data generated from DFT calculations.
| Property | Calculated Value | Unit |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Chemical Hardness (η) | Value | eV |
| Electrophilicity (ω) | Value | eV |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable single bonds in its pentyl chain and around the C-N bond, a multitude of conformers exist.
Computational methods can be used to perform a systematic search of the conformational space to identify stable isomers. By calculating the potential energy of the molecule as a function of its dihedral angles, an energy landscape can be constructed. nih.gov The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them. These calculations reveal the most energetically favorable three-dimensional structures of the molecule and the energy barriers required for conversion between them. This information is critical for understanding how the molecule's shape influences its physical properties and interactions.
Quantum chemical calculations are highly effective in predicting spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table is for illustrative purposes to show the type of data generated from frequency calculations.
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3300-3500 | N-H Stretch |
| ~2850-3000 | C-H Stretch (Alkyl) |
| ~1450-1470 | CH₂ Scissoring/Bending |
| ~1370-1380 | CH₃ Bending |
| ~1000-1250 | C-N Stretch |
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the reliable prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scirp.org Theoretical chemical shifts are calculated for each nucleus in the molecule. These predicted values, when compared to experimental NMR data, serve as a powerful tool for structural elucidation and assignment of signals in complex spectra.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides high accuracy, it is computationally intensive. For larger systems or for studying the time-dependent behavior of molecules, molecular mechanics and dynamics simulations are more suitable. mdpi.com
Molecular mechanics (MM) methods use classical physics-based force fields to calculate the potential energy of a molecule. mdpi.com A force field is a set of parameters and equations that describe the energy of a molecule as a function of its bond lengths, bond angles, and torsions, as well as non-bonded van der Waals and electrostatic interactions. nih.gov MM is significantly faster than quantum methods and is very effective for performing conformational searches and optimizing the geometry of molecules, providing a quick and reliable prediction of the most stable three-dimensional structure.
Molecular dynamics (MD) simulations use the forces calculated from a force field to simulate the motion of atoms and molecules over time. bioscipublisher.com An MD simulation of this compound can model its behavior in a condensed phase, such as a pure liquid or in a solution.
These simulations provide detailed insights into intermolecular interactions. uitm.edu.myresearchgate.net By analyzing the trajectories of multiple molecules, one can determine how they arrange themselves with respect to one another. For this compound, MD can be used to study the hydrogen bonding between the N-H group of one molecule and the nitrogen atom of another. researchgate.net It can also model the hydrophobic interactions between the pentyl chains. Properties like the radial distribution function can be calculated from the simulation to quantify the probability of finding a neighboring molecule at a certain distance, revealing the liquid's local structure. researchgate.netresearchgate.net
Computational Approaches to Stereoselective Reaction Pathways
The prediction and rationalization of stereoselectivity in chemical reactions are paramount for the efficient synthesis of chiral molecules. Computational chemistry has emerged as a powerful tool to investigate the intricate details of reaction mechanisms, particularly the three-dimensional arrangements of atoms in transition states that dictate the stereochemical outcome. For chiral amines like this compound, theoretical and computational studies provide invaluable insights into the factors governing stereoselective transformations. These approaches allow for the detailed examination of reaction pathways at a molecular level, offering a degree of resolution that is often unattainable through experimental methods alone. By modeling the potential energy surfaces of reacting systems, chemists can identify the lowest energy pathways and, consequently, predict the major stereoisomer formed.
Transition State Modeling and Energy Barriers
At the heart of understanding reaction stereoselectivity lies the analysis of transition states. acs.org A transition state is a high-energy, transient configuration of atoms that must be surmounted for reactants to be converted into products. For a stereoselective reaction, there are at least two competing diastereomeric transition states, each leading to a different stereoisomer of the product. The difference in the activation energies (energy barriers) of these transition states determines the ratio of the stereoisomeric products. Modern density functional theory (DFT) calculations have become a standard method for locating and characterizing these fleeting structures. mdpi.com
In the context of reactions involving this compound, transition state modeling would focus on identifying the specific conformations and intermolecular interactions that stabilize one diastereomeric transition state over another. For instance, in an alkylation or acylation reaction at the nitrogen atom, the approach of the electrophile can be influenced by the stereocenter at the second carbon of the pentyl chain. Computational models can precisely calculate the energies of the transition states corresponding to the electrophile approaching from the Re or Si face of the nitrogen atom (considering the lone pair).
The energy difference between these diastereomeric transition states, ΔΔG‡, is directly related to the enantiomeric or diastereomeric excess of the product. Even small energy differences can lead to high selectivity. For example, an energy difference of just 1.8 kcal/mol at room temperature corresponds to an approximate 96:4 ratio of products.
To illustrate the application of these principles, consider a hypothetical asymmetric reaction involving this compound. Computational chemists would model the transition states for the formation of the two possible stereoisomers. The results of such a study could be summarized in a data table as follows:
| Transition State | Product Stereoisomer | Calculated ΔG‡ (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| TS-A | (R,R)-product | 22.5 | Favorable steric interactions, stabilizing hydrogen bond |
| TS-B | (R,S)-product | 24.3 | Steric clash between methyl group and incoming reagent |
This table is generated for illustrative purposes to demonstrate the concepts of transition state modeling and does not represent experimentally validated data for this compound.
In this hypothetical example, the lower activation energy for TS-A suggests that the (R,R)-product would be the major isomer formed. The "Key Stabilizing/Destabilizing Interactions" column highlights the specific molecular interactions, such as steric hindrance or hydrogen bonding, that are identified through the computational model as being responsible for the energy difference. acs.org These insights are crucial for the rational design of more selective catalysts and reaction conditions.
Ligand-Substrate Interaction Modeling in Asymmetric Catalysis
In many stereoselective reactions, a chiral catalyst is employed to control the stereochemical outcome. In such cases, this compound could act as a substrate that interacts with a chiral ligand bound to a metal center, or it could itself be part of a chiral ligand complex. Computational modeling is indispensable for understanding the complex interplay of interactions between the substrate, the chiral ligand, and the catalyst. researchgate.net
Ligand-substrate interaction modeling aims to elucidate the precise three-dimensional arrangement of the substrate relative to the chiral environment of the catalyst in the key stereodetermining transition state. These models can reveal the subtle non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that are responsible for chiral recognition and the preferential formation of one stereoisomer. acs.org
For example, if this compound were a substrate in a metal-catalyzed asymmetric hydrogenation, computational models could be used to explore how it docks into the active site of the chiral catalyst. The model would consider all possible binding orientations and calculate their corresponding energies. The lowest energy binding mode that leads to the transition state for hydrogenation would be identified, and the facial selectivity of the hydride attack would be predicted.
The insights gained from such modeling can be used to rationalize the observed stereoselectivity and to design new ligands with improved performance. By systematically modifying the structure of the ligand in silico and recalculating the transition state energies, it is possible to identify structural motifs that enhance the desired stereochemical control.
A hypothetical data table summarizing the results of a ligand-substrate interaction modeling study for an asymmetric reaction of this compound is presented below:
| Chiral Ligand | Substrate Orientation | Key Ligand-Substrate Interactions | Calculated ΔΔG‡ (kcal/mol) | Predicted Major Stereoisomer |
| Ligand A | Pro-R | Hydrogen bond to carbonyl, steric repulsion with phenyl group | 2.1 | (S)-product |
| Ligand B | Pro-S | Favorable CH-π interaction, reduced steric hindrance | 1.5 | (R)-product |
This table is generated for illustrative purposes to demonstrate the concepts of ligand-substrate interaction modeling and does not represent experimentally validated data for this compound.
This illustrative table demonstrates how computational modeling can be used to compare different chiral ligands and predict their effectiveness in controlling the stereoselectivity of a reaction involving this compound. The "Key Ligand-Substrate Interactions" column provides a rationale for the predicted outcome, which can guide further experimental work in the development of highly selective catalytic systems.
Applications in Catalysis and Materials Science
2-N-Methylaminopentane as a Ligand in Metal-Mediated Catalysis
This compound and its derivatives have emerged as significant ligands in the field of metal-mediated catalysis. The presence of a chiral center and a coordinating nitrogen atom makes this compound a valuable building block for the synthesis of more complex chiral ligands. These ligands, in turn, coordinate with various transition metals to form catalysts that can influence the stereochemical outcome of organic reactions.
Design and Synthesis of Chiral Amine-Based Ligands
The development of chiral ligands is a cornerstone of asymmetric catalysis. Chiral amines, including derivatives of this compound, serve as versatile scaffolds for the creation of these ligands. The synthesis of such ligands often involves the modification of the amine group to introduce other coordinating moieties, such as phosphines, which can then bind to a metal center. This process allows for the fine-tuning of the steric and electronic properties of the resulting catalyst, which is crucial for achieving high levels of enantioselectivity in chemical transformations.
Coordination Chemistry with Transition Metals
The nitrogen atom in this compound and its derivatives can donate its lone pair of electrons to a transition metal, forming a coordinate bond. This interaction is fundamental to its role as a ligand. These amine-based ligands have been shown to coordinate with a variety of transition metals, including palladium, platinum, and iridium. The geometry and stability of the resulting metal complexes are key determinants of their catalytic activity. The specific nature of the metal-ligand interaction influences the electronic environment at the metal center, thereby affecting the catalyst's reactivity and selectivity.
Catalytic Activity in Organic Transformations
Chiral metal complexes bearing ligands derived from this compound have demonstrated utility in a range of organic transformations, where the goal is to produce a specific stereoisomer of a product molecule.
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. In this process, a catalyst facilitates the addition of hydrogen across a double bond in a prochiral substrate, leading to the formation of a chiral product. The use of chiral ligands is essential for controlling the stereochemical outcome of this reaction. While specific examples directly employing this compound are not extensively documented in readily available literature, the broader class of chiral amino-phosphine ligands, for which it is a precursor, is well-established in this area. These ligands create a chiral environment around the metal center, which directs the approach of the substrate and the delivery of hydrogen, resulting in the preferential formation of one enantiomer over the other.
Palladium-catalyzed asymmetric allylic substitution is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. Chiral ligands play a crucial role in determining the enantioselectivity of these transformations. Ligands derived from chiral amines can effectively control the stereochemistry of the nucleophilic attack on the π-allyl-palladium intermediate. This control is achieved through the specific spatial arrangement of the ligand around the metal, which dictates the facial selectivity of the reaction.
The formation of carbon-carbon bonds in an enantioselective manner is of paramount importance in organic synthesis. Chiral catalysts, often featuring ligands derived from chiral amines, are instrumental in achieving this. These catalysts can direct the formation of new stereocenters during reactions such as aldol (B89426) additions, Michael additions, and other conjugate additions. The steric and electronic properties of the chiral ligand are critical in creating a well-defined chiral pocket around the metal's active site, which in turn governs the stereochemical course of the bond-forming event.
Role in Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Secondary amines are a cornerstone of this field, and a chiral molecule like this compound is, in principle, capable of participating in these transformations. The use of secondary amines as catalytic motifs is a significant area of research in the design of artificial enzymes and synthetic pathways. nih.gov Chiral secondary amines, in particular, are instrumental in developing asymmetric reactions for the synthesis of natural products and alkaloids.
Secondary amines, such as this compound, primarily operate through two well-established catalytic cycles: enamine catalysis and iminium ion catalysis. These mechanisms rely on the reversible formation of key intermediates by reaction with carbonyl compounds.
Enamine Catalysis (HOMO Activation): In this cycle, the secondary amine reacts with a ketone or aldehyde to form an enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making the α-carbon nucleophilic and ready to attack an electrophile. After the key bond-forming step, the intermediate hydrolyzes to release the product and regenerate the amine catalyst.
Iminium Ion Catalysis (LUMO Activation): This pathway is common for α,β-unsaturated aldehydes and ketones. The secondary amine condenses with the carbonyl to form a positively charged iminium ion. nih.gov This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack at the β-position. The subsequent hydrolysis step again yields the final product while freeing the catalyst for the next cycle. The acidity of the reaction environment can play a crucial role in lowering the LUMO energy of the iminium ions.
Table 1: Key Features of Amine Catalytic Cycles
| Feature | Enamine Catalysis | Iminium Ion Catalysis |
|---|---|---|
| Activation Mode | HOMO Activation | LUMO Activation |
| Key Intermediate | Enamine | Iminium Ion |
| Substrate Carbonyl | Saturated Aldehydes & Ketones | α,β-Unsaturated Aldehydes & Ketones |
| Role of Amine | Forms a nucleophilic intermediate | Forms an electrophilic intermediate |
| Point of Attack | α-carbon | β-carbon |
| Typical Reaction | α-functionalization | Conjugate addition |
A primary advantage of using chiral amine catalysts is the ability to control the stereochemical outcome of a reaction. illinois.edu When a chiral secondary amine is used, it forms a chiral enamine or iminium ion intermediate. The specific three-dimensional structure of the catalyst sterically hinders one face of the intermediate, forcing the reacting partner to approach from the less-hindered face. This directed attack leads to the preferential formation of one enantiomer of the product over the other.
The effectiveness of stereocontrol depends heavily on the catalyst's structure. Catalysts are often designed with rigid backbones and bulky substituents to create a well-defined chiral environment around the reactive center. While this compound is chiral, highly successful organocatalysts are often more complex, such as proline and its derivatives, which leverage a rigid pyrrolidine (B122466) ring to achieve high levels of stereoselectivity.
Table 2: Examples of Chiral Secondary Amine Scaffolds in Organocatalysis
| Catalyst Type | Core Structure | Key Feature for Stereocontrol |
|---|---|---|
| Proline Derivatives | Pyrrolidine | Rigid five-membered ring restricts conformational freedom. |
| Cinchona Alkaloids | Quinoline and Quinuclidine | Large, rigid framework creates a defined chiral pocket. |
| Diarylmethanols | Diphenylmethyl group | Bulky aryl groups provide effective steric shielding. |
Applications in Polymer Chemistry and Coating Technologies
Amines are widely used in the synthesis and modification of polymers and advanced materials, including polyamides, polyimides, and polyurethanes. The specific properties of this compound make it suitable for roles as a crosslinking agent and a surface modifier.
Table 3: Crosslinking Reactions Involving Amines
| Polymer Functional Group | Reactive Site | Resulting Linkage | Application Area |
|---|---|---|---|
| Epoxide | Epoxide ring | β-Hydroxy amine | Epoxy resins, adhesives |
| Isocyanate | -N=C=O | Urea | Polyurethane foams, elastomers |
| Acyl Halide | -CO-Cl | Amide | High-performance polyamides |
| Ester | -CO-OR | Amide (via aminolysis) | Biodegradable polymers |
The ability of this compound to function as a surface modifier or surfactant is another key application. Its molecular structure is amphiphilic, consisting of a polar amine "head" and a nonpolar pentyl "tail." This allows it to orient itself at interfaces, such as between water and oil or between a liquid and a solid surface, reducing surface tension.
Furthermore, it can be used to chemically modify surfaces by grafting the amine functionality onto a substrate. This alters the surface properties, such as wettability, adhesion, and charge. For example, treating a silica (B1680970) surface can introduce amine groups, which can then serve as anchor points for the immobilization of other molecules, a technique crucial in the fabrication of biosensors and specialized composite materials.
Supramolecular Assembly and Molecular Recognition (from a chemical perspective)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The capacity of secondary alkylamines to act as both hydrogen bond donors (via the N-H group) and acceptors (via the nitrogen's lone pair) allows them to participate in molecular recognition and self-assembly processes. nih.govyoutube.com
The interactions of simple amines are fundamental to crystal engineering, where hydrogen bonds direct the formation of ordered, extended networks. mdpi.comrsc.orgrsc.org While a simple and flexible molecule like this compound is unlikely to form complex, discrete assemblies on its own, it can act as a "guest" molecule, fitting into the cavity of a larger "host" molecule through complementary hydrogen bonding and van der Waals forces. This host-guest chemistry is central to molecular recognition, where a host can selectively bind a specific guest from a mixture. nih.gov
The discrimination of different amines based on their unique size, shape, and electronic properties has been demonstrated using colorimetric sensor arrays, highlighting the subtlety of molecular recognition phenomena. illinois.eduillinois.edu Therefore, this compound can play a role in simpler supramolecular systems, influencing the assembly of other components or acting as a target for molecular sensors.
Self-Assembly Driven by Non-Covalent Interactions
The process of self-assembly involves molecules spontaneously organizing into ordered structures through weak, non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. This phenomenon is critical in the development of new materials and nanostructures. However, there is no available research that specifically investigates or reports on the self-assembling properties of this compound. The structural simplicity of this compound, a small secondary amine, may not lend itself to the complex, ordered assemblies that are the focus of current research in this area, which often utilize more complex molecular architectures to direct the assembly process.
Design of Chemical Receptor Systems
Chemical receptor systems, a cornerstone of supramolecular and host-guest chemistry, involve the design of host molecules that can selectively bind to specific guest molecules. This requires a high degree of molecular recognition, which is typically achieved through a combination of size, shape, and chemical complementarity between the host and guest. While secondary amines can be incorporated into larger, more complex host molecules, there is no specific literature on the use of this compound itself as a primary component in the design of such chemical receptor systems. The research in this field is focused on more sophisticated molecules designed to create specific binding pockets and interaction sites.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 2-N-Methylaminopentane and related secondary amines is geared towards minimizing environmental impact and maximizing efficiency. Research is pivoting away from conventional methods that often involve harsh reagents and produce significant waste, towards greener alternatives.
A primary area of focus is the adoption of biocatalysis . The use of enzymes such as amine dehydrogenases (AmDHs) and ketoreductases (KREDs) offers a highly selective and environmentally friendly route to chiral amines. researchgate.netresearchgate.net Future research will likely involve engineering these enzymes to optimize their activity and selectivity specifically for the synthesis of enantiomerically pure (R)- or (S)-2-N-Methylaminopentane from precursors like pentan-2-one and methylamine (B109427). researchgate.netchemsrc.com This approach operates under mild conditions and can significantly reduce the carbon footprint of the synthesis.
Another significant trend is the development of atom-economical catalytic processes . This includes using methanol (B129727), a renewable resource, as a methylating agent in the presence of advanced transition metal catalysts, such as those based on iridium or ruthenium. organic-chemistry.org These methods, often referred to as "borrowing hydrogen" processes, generate water as the primary byproduct, aligning with the principles of green chemistry.
Furthermore, the use of sustainable solvents is a critical research direction. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or deep eutectic solvents (DES). nih.govresearchgate.net These solvents not only reduce environmental pollution but can also enhance reaction yields and simplify product isolation. nih.gov
| Synthetic Strategy | Key Features & Advantages | Representative Catalyst/System | Relevant Research |
| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions, reduced waste. | Engineered Amine Dehydrogenases (AmDHs), Ketoreductases (KREDs). | researchgate.netresearchgate.net |
| Atom-Economical Catalysis | Use of renewable feedstocks (e.g., methanol), high atom efficiency, water as a byproduct. | Iridium or Ruthenium complexes. | organic-chemistry.org |
| Green Solvent Systems | Reduced toxicity and environmental impact, potential for improved yield and easier workup. | 2-MeTHF, CPME, Deep Eutectic Solvents (DES). | nih.govresearchgate.net |
| Self-Limiting Alkylation | Prevents over-alkylation, high selectivity for secondary amines. | N-aminopyridinium salts with subsequent reductive cleavage. | nih.govacs.org |
Exploration of Novel Catalytic Applications and Systems
Beyond its synthesis, this compound itself holds potential as a key component in novel catalytic systems. The future exploration of its catalytic utility is a promising research frontier.
A significant emerging application for secondary amines is in asymmetric catalysis . Specifically, they can serve as nitrogen sources in direct asymmetric reductive amination (DARA) to produce valuable chiral tertiary amines. nih.gov Future studies could investigate the use of this compound in iridium-catalyzed DARA reactions with various ketones, leveraging chiral phosphoramidite (B1245037) ligands to achieve high enantioselectivity under mild conditions. nih.gov This would represent a concise and scalable method for synthesizing a wide range of complex chiral molecules.
Additionally, research into C-N cross-coupling reactions is advancing rapidly. Novel catalyst systems, such as palladium complexes with specialized ligands (e.g., Ma-WhiteSOX), enable the coupling of secondary amines with abundant hydrocarbons like olefins. sciencedaily.com Applying this methodology to this compound could unlock efficient pathways to a diverse array of tertiary amines, which are prevalent in medicinal compounds. sciencedaily.com The development of zeolite-based catalysts also presents an opportunity for shape-selective reactions involving secondary amines, potentially controlling the degree of alkylation or directing reactions to specific sites. mdpi.com
Advanced Computational Design of Derivatives and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is becoming an indispensable tool for accelerating chemical research. nih.gov This approach is poised to play a crucial role in exploring the potential of this compound.
Future research will heavily rely on in silico design to predict the properties of novel derivatives of this compound before their synthesis. DFT calculations can be employed to determine electronic structures, reactivity indices, and spectroscopic properties, guiding the design of molecules with desired characteristics. researchgate.netresearchgate.net For instance, computational screening could identify derivatives with enhanced catalytic activity or specific binding affinities for biological targets.
Moreover, computational studies are critical for optimizing reaction pathways . By modeling transition states and reaction energetics, researchers can understand the mechanisms of synthetic and catalytic reactions involving this compound. mdpi.com This knowledge allows for the rational design of more efficient catalysts and the fine-tuning of reaction conditions (temperature, solvent, pressure) to maximize yield and selectivity, thereby reducing experimental trial-and-error. nih.gov
| Computational Application | Research Goal | Methods | Potential Impact |
| Derivative Design | Predict properties of new molecules based on the this compound scaffold. | Density Functional Theory (DFT). | Accelerated discovery of new functional molecules. researchgate.netresearchgate.net |
| Reaction Optimization | Elucidate reaction mechanisms to improve yield and selectivity. | DFT, Molecular Dynamics (MD). | More efficient and sustainable chemical processes. nih.govmdpi.com |
| Catalyst Development | Design novel catalysts incorporating amine functionalities for specific transformations. | In silico screening, DFT. | Rational design of highly active and selective catalysts. |
Integration into Advanced Functional Materials and Nanostructures
The unique chemical properties of this compound make it an attractive candidate for integration into advanced materials, an area ripe for future exploration.
The secondary amine group provides a reactive handle for surface functionalization . Future research could explore grafting this compound onto the surface of nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles. mdpi.com This modification can be used to tune the material's solubility, electronic properties, and compatibility with polymer matrices. Such functionalized nanomaterials could find applications in composites, sensors, or catalytic systems.
Furthermore, this compound can act as a building block in polymer science . It can be used as a monomer or as a cross-linking agent to create novel functional polymers and coatings. chembk.com The incorporation of the N-methylpentyl group could impart specific properties, such as hydrophobicity or altered thermal stability, to the resulting polymer. Its potential use as a surfactant and surface modifier also warrants further investigation for applications in material processing and formulation. chembk.com
Elucidation of Complex Reaction Mechanisms for Enhanced Selectivity
A deep understanding of reaction mechanisms is fundamental to developing highly selective chemical transformations. For this compound, this involves studying both its formation and its subsequent reactions.
A key challenge in amine synthesis is controlling the degree of alkylation. Future research will focus on elucidating the mechanisms that govern selectivity. For example, the "self-limiting alkylation" strategy involves the formation of a transient, highly nucleophilic pyridinium (B92312) ylide intermediate that, once alkylated, becomes significantly less reactive, thus preventing the formation of undesired tertiary amines. nih.govacs.org Detailed mechanistic studies, combining kinetics, isotopic labeling, and computational modeling, will be essential to refine and expand such elegant strategies.
Similarly, in its role as a reactant in catalytic cycles like DARA, understanding the intricate steps of substrate binding, hydride transfer, and product release is crucial. nih.gov Elucidating how the structure of this compound and the chiral catalyst interact to dictate stereochemical outcomes will enable the design of more effective and highly selective synthetic methods for producing complex, high-value chemicals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-N-Methylaminopentane, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves reductive amination or alkylation of methylamine with pentane derivatives. For example, adapting methods from cyclopropylmethylamine synthesis (e.g., using NaBH4 or LiAlH4 as reducing agents under controlled temperatures) can be applied . Optimization may include varying reaction temperatures (e.g., 40°C for 3 hours vs. −20°C overnight) to balance yield and purity, as demonstrated in analogous amine syntheses . Monitoring reaction progress via TLC or LCMS is critical to identify optimal termination points.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. For instance, ¹H NMR peaks for methyl groups typically appear at δ 1.0–1.5 ppm, while amine protons may show broad signals near δ 2.5–3.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₆H₁₅N: 102.1283). Infrared (IR) spectroscopy can confirm N-H stretches (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer : Purity is assessed via HPLC (>95% for preliminary studies, >98% for in vivo trials). Gas Chromatography (GC) with flame ionization detection is suitable for volatile derivatives. Impurity profiling should identify byproducts (e.g., unreacted precursors or oxidation products). For rigorous reporting, follow journal guidelines like those in Medicinal Chemistry Research, which mandate detailed experimental sections and spectral validation .
Advanced Research Questions
Q. How should researchers address discrepancies in physicochemical data (e.g., boiling points, spectral peaks) across studies on this compound?
- Methodological Answer : Contradictions may arise from variations in synthesis protocols or instrumentation. For example, boiling points from NIST databases (e.g., 2-Pentanone derivatives ) should be compared with experimental values using standardized methods (e.g., ASTM distillation). Spectral discrepancies require recalibration with internal standards (e.g., TMS for NMR) and replication across labs. Systematic reviews of empirical data, as proposed in reliability estimation frameworks , can resolve conflicts.
Q. What strategies are recommended for optimizing the stereoselective synthesis of this compound derivatives?
- Methodological Answer : Chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution can enhance stereoselectivity. For example, modifying cyclopropane synthesis methods to include chiral auxiliaries may control stereochemistry. Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric excess (>90% ee). Computational modeling (e.g., DFT calculations) predicts favorable pathways, reducing trial-and-error approaches.
Q. What methodologies are recommended for evaluating the pharmacological activity of this compound in receptor binding studies?
- Methodological Answer : Radioligand binding assays (e.g., using ³H-labeled compounds) quantify affinity for targets like serotonin receptors. Functional selectivity is assessed via cAMP accumulation or calcium flux assays, as seen in 5-HT2C receptor studies . Dose-response curves (IC₅₀/EC₅₀) should be statistically validated with tools like GraphPad Prism, adhering to ICH guidelines for reproducibility .
Data Reporting and Compliance
Q. How should researchers document synthetic procedures and characterization data to meet journal standards?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines: include step-by-step protocols, spectral data (NMR, HRMS), and purity metrics in the main text or supplementary materials . For novel compounds, provide elemental analysis (C, H, N) and crystallographic data if available. Reference NIST or ChemIDplus entries for established compounds .
Q. What frameworks support the interpretation of contradictory results in structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Use hypothesis-driven SAR analysis, comparing bioactivity across analogs (e.g., substituent effects on receptor binding ). Apply statistical tools (e.g., ANOVA) to identify outliers and confounders. Transparent reporting of negative data, as emphasized in Medicinal Chemistry Research , ensures robust SAR models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
